2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
Description
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazine ring, a trifluoromethyl group, and an aceto-hydrazide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O3/c14-13(15,16)8-4-2-1-3-7(8)5-18-20-9(23)6-17-10-11(24)19-12(25)22-21-10/h1-5H,6H2,(H,17,21)(H,20,23)(H2,19,22,24,25)/b18-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJFQPZNXFVRMG-DVZOWYKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CNC2=NNC(=O)NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The triazine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds. The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents. The final step involves the condensation of the triazine derivative with aceto-hydrazide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the trifluoromethyl group and the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 414.4 g/mol. It features a complex arrangement that includes a triazine ring and hydrazide functional groups, which contribute to its biological activity and chemical reactivity.
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.
Case Study: Anticancer Activity
Research indicates that derivatives of hydrazides exhibit significant anticancer properties. A study focused on similar compounds demonstrated that modifications to the hydrazide moiety can enhance cytotoxicity against cancer cell lines (PubMed ID: 24712661) .
Agricultural Chemistry
Due to its nitrogen-rich structure, this compound may find applications in agrochemicals as a potential herbicide or fungicide. The triazine ring is known for its herbicidal activity, and compounds with similar structures have been utilized in crop protection.
Case Study: Herbicidal Properties
Research on triazine derivatives has shown effective weed control in various crops. A specific study highlighted the effectiveness of triazine-based compounds in inhibiting photosynthesis in target plants while being safe for crops (ACS Publications) .
Biochemical Research
The compound's unique functional groups allow it to act as a probe in biochemical assays. Its ability to form complexes with metal ions could be useful in studying enzyme mechanisms or cellular processes.
Case Study: Metal Ion Interaction
Studies have demonstrated that similar hydrazide compounds can selectively bind metal ions, which can be leveraged for biosensing applications. This interaction is crucial for developing sensors that detect metal ion concentrations in biological samples.
Material Science
Given its chemical structure, the compound may also be explored for applications in material science, particularly in the development of polymers or composite materials that require specific thermal or mechanical properties.
Case Study: Polymer Development
Research into hydrazide-containing polymers has shown promising results in creating materials with enhanced thermal stability and mechanical strength (PubChem) .
Mechanism of Action
The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196)
- 2-(3,5-Dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Uniqueness
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the triazine ring provides a versatile scaffold for further modifications.
Biological Activity
The compound 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE represents a novel class of hydrazone derivatives with potential biological activities. This article reviews the biological activity of this compound through various studies and data analyses.
Chemical Structure
The compound features a complex structure characterized by:
- A tetrahydrotriazine core.
- An acethydrazide moiety.
- A trifluoromethyl phenyl substituent.
Biological Activity Overview
Research indicates that derivatives of triazine and hydrazone compounds exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of the compound under discussion have been investigated in various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- Cytotoxicity Studies : A review on thiadiazole derivatives emphasized that compounds with trifluoromethyl groups demonstrated enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazine Derivative | MCF-7 | 10.28 |
| Triazine Derivative | K562 | 7.4 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Protein Kinases : Similar compounds have shown selective inhibition of kinases involved in cancer proliferation.
- Induction of Apoptosis : Studies have demonstrated that certain hydrazone derivatives induce apoptosis through mitochondrial pathways without causing cell cycle arrest .
Antimicrobial Activity
The tetrahydrotriazine scaffold has also been associated with antimicrobial properties:
- In Vitro Studies : Compounds containing similar structures have shown effectiveness against various bacterial strains, suggesting that the presence of the tetrahydrotriazine ring enhances interaction with microbial targets .
Case Studies
- Study on Hydrazone Derivatives : A systematic review indicated that hydrazones derived from triazines exhibited promising anticancer activity in preclinical models. The presence of electron-withdrawing groups like trifluoromethyl significantly improved their potency .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the phenyl ring and the introduction of trifluoromethyl groups enhance biological activity against cancer cell lines .
Q & A
Basic: What are the recommended synthetic routes for preparing 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via condensation reactions between triazinone derivatives and substituted benzaldehyde analogs. A typical protocol involves refluxing 4-amino-1,2,4-triazole derivatives with trifluoromethyl-substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) for 4–6 hours . To optimize yield, variables like solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry should be systematically tested using Design of Experiments (DoE) principles. For instance, fractional factorial designs can identify critical parameters (e.g., molar ratio, reflux time) while minimizing experimental runs .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- Spectroscopy: Use - and -NMR to confirm the Z-configuration of the hydrazone moiety and the presence of trifluoromethyl groups.
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Diffraction: Single-crystal X-ray analysis resolves stereochemical ambiguities, particularly the geometry of the triazinone core and hydrazide linkage .
- Chromatography: HPLC with UV/Vis detection (e.g., at 254 nm) assesses purity, while TLC monitors reaction progress .
Advanced: How can computational tools predict the reactivity and stability of this compound under varying experimental conditions?
Methodological Answer:
Density Functional Theory (DFT) calculations can model reaction pathways (e.g., hydrazone formation) and predict thermodynamic stability. For example:
- Optimize molecular geometry using Gaussian or ORCA software to calculate bond dissociation energies and transition states.
- Solvent effects can be simulated via COSMO-RS to identify ideal reaction media .
- Machine learning (ML) models, trained on historical reaction data, can recommend optimal conditions (e.g., temperature, catalyst loading) via Bayesian optimization .
Advanced: What strategies are effective for resolving contradictions in biological activity data across different assays?
Methodological Answer:
Discrepancies may arise from assay-specific variables (e.g., solvent interactions, cell line variability). To address this:
- Cross-Validation: Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell viability) .
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic modifications (e.g., trifluoromethyl substitution) to isolate pharmacophoric features .
- Data Normalization: Use positive/negative controls to standardize activity metrics and apply statistical tests (e.g., ANOVA) to identify outliers .
Advanced: How can high-throughput screening (HTS) and automation accelerate the exploration of this compound’s derivatives?
Methodological Answer:
- Parallel Synthesis: Employ robotic liquid handlers to prepare libraries of analogs by varying substituents (e.g., arylidene groups) in 96-well plates .
- Automated Analysis: Integrate LC-MS systems for real-time purity and yield assessment.
- AI-Driven Workflows: Use platforms like Pharma.AI to predict bioactivity and prioritize synthesis targets .
Basic: What are the critical safety considerations when handling this compound in the lab?
Methodological Answer:
- Hazard Assessment: Review Safety Data Sheets (SDS) for analogous triazinone/hydrazide compounds to infer toxicity (e.g., sensitization potential) .
- Engineering Controls: Use fume hoods for reactions involving volatile solvents (e.g., ethanol, acetic acid).
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
Advanced: How can researchers integrate flow chemistry to improve the scalability of this compound’s synthesis?
Methodological Answer:
- Continuous-Flow Reactors: Optimize residence time and mixing efficiency using microfluidic devices (e.g., Corning AFR) to enhance yield and reduce byproducts .
- In-Line Analytics: Implement IR or Raman probes for real-time monitoring of intermediate formation.
- Process Intensification: Combine multiple steps (e.g., condensation, crystallization) in a single flow system to minimize manual handling .
Basic: What spectroscopic techniques are most effective for tracking reaction intermediates during synthesis?
Methodological Answer:
- In-Situ FTIR: Monitor functional group transformations (e.g., carbonyl stretching at ~1700 cm) in real time.
- NMR Stop-Flow: Capture transient intermediates by halting the reaction at timed intervals for -NMR analysis.
- UV/Vis Spectroscopy: Track chromophore development (e.g., hydrazone conjugation) at specific wavelengths .
Advanced: How can machine learning models address challenges in optimizing enantioselective synthesis of this compound?
Methodological Answer:
- Data Curation: Compile datasets of chiral catalysts, reaction conditions, and enantiomeric excess (ee) values from literature.
- Model Training: Use gradient-boosted trees (e.g., XGBoost) or neural networks to predict ee based on catalyst structure and solvent polarity.
- Active Learning: Iteratively refine models by incorporating new experimental data to improve accuracy .
Advanced: What methodologies validate the proposed mechanism of action for this compound in biological systems?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins (e.g., enzymes).
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions to identify key binding residues.
- CRISPR-Cas9 Knockout Models: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
